![molecular formula C7H13NOS B13331757 9-Oxa-2-thia-6-azaspiro[4.5]decane](/img/structure/B13331757.png)
9-Oxa-2-thia-6-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-2-thia-6-azaspiro[4.5]decane: , also known by its IUPAC name, is a heterocyclic compound with the molecular formula C7H13NOS. It belongs to the spiro compounds family and features a unique spirocyclic structure. The compound contains an oxygen atom (O), a sulfur atom (S), and a nitrogen atom (N) in its ring system. Its systematic name reflects the presence of an oxygen atom (9-oxa), a sulfur atom (2-thia), and a nitrogen atom (6-aza) in the spiro ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 9-Oxa-2-thia-6-azaspiro[4.5]decane. One common approach involves cyclization of suitable precursors under specific reaction conditions. due to the limited availability of detailed literature, specific synthetic methods may vary.
Industrial Production: As of now, there is no widely established industrial production method for this compound. Research and development efforts are ongoing to explore scalable and efficient routes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: 9-Oxa-2-thia-6-azaspiro[4.5]decane can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound could yield saturated derivatives.
Substitution: Substitution reactions at the nitrogen or sulfur atoms are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can be employed.
Major Products: The specific products formed during these reactions depend on the reaction conditions and the substituents present on the spiro ring. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
Chemistry:
Building Block: Researchers use 9-Oxa-2-thia-6-azaspiro[4.5]decane as a building block in the synthesis of more complex molecules.
Drug Discovery: Its unique spirocyclic structure makes it interesting for medicinal chemistry studies.
Biological Activity: Investigations into its biological properties, such as antimicrobial or antiviral effects.
Drug Development:
Fine Chemicals: Possible use in specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While 9-Oxa-2-thia-6-azaspiro[4.5]decane is relatively unique due to its spirocyclic structure, similar compounds include:
2-Azaspiro[4.5]decane: A related spiro compound with a different heteroatom arrangement.
Properties
Molecular Formula |
C7H13NOS |
|---|---|
Molecular Weight |
159.25 g/mol |
IUPAC Name |
9-oxa-2-thia-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NOS/c1-4-10-6-7(1)5-9-3-2-8-7/h8H,1-6H2 |
InChI Key |
NWMSTZAJALSXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC12COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


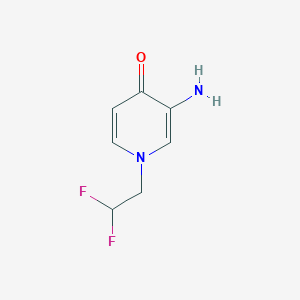
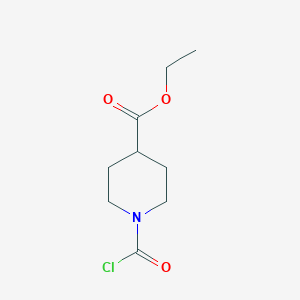
![tert-Butyl 6-chloro-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13331696.png)
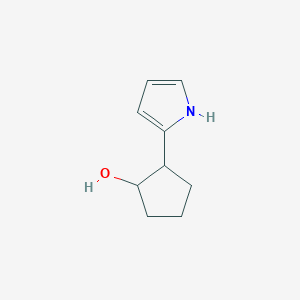
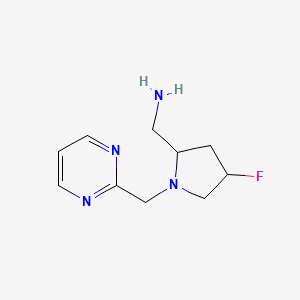
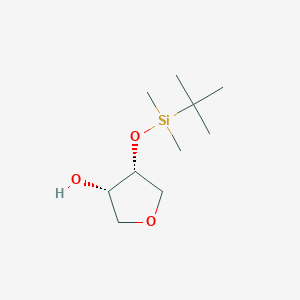
![5-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B13331714.png)
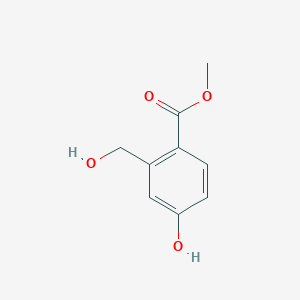
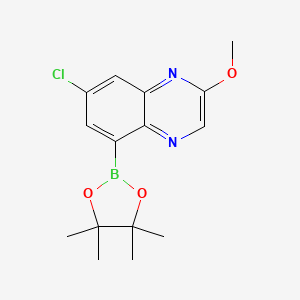

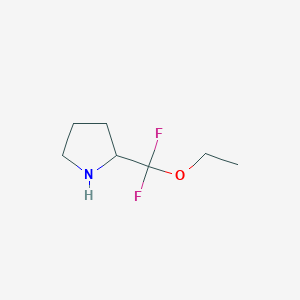
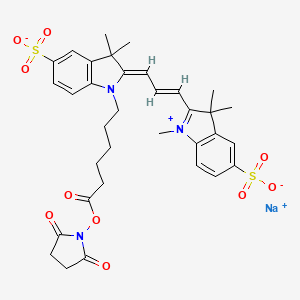
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331752.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
